molecular formula C5H12N2 B121016 Homopiperazine CAS No. 505-66-8

Homopiperazine

Cat. No. B121016
CAS RN: 505-66-8
M. Wt: 100.16 g/mol
InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N
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Description

Homopiperazine Description

Homopiperazine is a versatile chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a building block for the synthesis of numerous compounds, including pharmaceuticals and catalysts. The research on homopiperazine derivatives has demonstrated their significance in enhancing the binding to N-methyl-D-aspartate (NMDA) receptors, acting as dipeptidyl peptidase IV inhibitors, and forming coordination complexes with metals .

Synthesis Analysis

The synthesis of homopiperazine derivatives has been explored in several studies. For instance, mesoporous silica nanoparticles functionalized with homopiperazine sulfamic acid have been synthesized and used as a catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols . Additionally, N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on NMDA receptors . The synthesis of a histamine H(3) receptor antagonist also involved the desymmetrization of homopiperazine . These studies highlight the diverse synthetic routes and applications of homopiperazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of homopiperazine and its derivatives has been characterized using various techniques such as X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance. For example, the crystal structure of a platinum complex with homopiperazine revealed a slightly distorted square planar geometry . Another study reported the synthesis of a new coordination polymer of homopiperazine with cadmium, which displayed an organic-inorganic hybrid structure . These analyses provide insights into the molecular geometry and bonding patterns of homopiperazine complexes.

Chemical Reactions Analysis

Homopiperazine participates in a range of chemical reactions, forming complexes with different metals and acting as a ligand. The preparation and coordination chemistry of phosphorus(III) derivatives of homopiperazine have been reported, demonstrating its ability to form bidentate phosphines and complexes with metals such as molybdenum, palladium, platinum, and ruthenium . Additionally, homopiperazine has been used to synthesize cisplatin analogs with antitumor activity . These studies illustrate the reactivity of homopiperazine and its potential in creating new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of homopiperazine derivatives have been extensively studied. For instance, the antitumor activity of new cisplatin analogs with homopiperazine was evaluated, and their crystal structure was determined . The physicochemical features of a new coordination polymer homopiperazine-1,4-diium tetrachlorocadmate(II) were characterized, including its optical and photoluminescence properties . Moreover, the discovery and optimization of homopiperazine derivatives as CCR2b receptor inhibitors involved an analysis of their binding affinity and structure-activity relationships . These studies contribute to our understanding of the properties of homopiperazine derivatives and their potential applications in drug design and material science.

Scientific Research Applications

1. Drug Design and Bioactive Compounds

Homopiperazine is a notable heterocycle in drug design. It's used as a scaffold and terminal element, and for enhancing aqueous solubility of molecules. Homopiperazine has been a part of the optimization process in drug candidates to refine potency, selectivity, and developability. It's involved in the design and evaluation of bioisosteres that can offer advantages in drug design, although its use in agrochemicals is relatively low (Meanwell & Loiseleur, 2022).

2. Inhibitory Action in Corrosion

Homopiperazine has been studied for its effect on the corrosion of pure iron in both deaerated and aerated solutions. Its adsorption on the iron surface follows a specific isotherm, indicating its potential use in corrosion inhibition (Granese, 1988).

3. Mosquito Control Systems

In research for mosquito control, homopiperazine showed significant potential. It was tested for its ability to inhibit mosquito host-seeking behavior, showing up to 95% reduction in trap catches. This suggests its viability in mosquito repellent formulations (Obermayr et al., 2012).

4. Antitubercular Activity

Homopiperazine has been identified as a prospective scaffold with antitubercular activity. It showed potent antimicrobial activity against Mycobacterium tuberculosis in vitro and in experimental animals in vivo (Bogatcheva et al., 2006).

5. Synthesis and Characterization in Chemistry

Studies on homopiperazine have included its synthesis and characterization, looking at its interaction with various compounds and its structural properties. This research aids in understanding its potential applications in various fields, including medicinal chemistry (Pringle, 2008; Feng, 2013).

6. Reactivity with Endogenous Compounds

Research has also explored how homopiperazine reacts with endogenous compounds like formaldehyde, forming novel products detected in rat urine and blood. This highlights its potential reactive nature in biological systems (Martin et al., 2012).

Safety And Hazards

Homopiperazine is toxic in contact with skin and causes severe skin burns and eye damage. It is advised to avoid breathing dust and ensure adequate ventilation. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

Homopiperazine has found various applications, including as a component of liquids for CO2 capture and as a component of various organic and organic/inorganic supramolecular ionic salts and transition metal complexes . It has potential opportunities for use in contemporary research programs .

properties

IUPAC Name

1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSHZXSKYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060130
Record name 1H-1,4-Diazepine, hexahydro-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homopiperazine

CAS RN

505-66-8
Record name Homopiperazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,4-diazepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,4-Diazepine, hexahydro-
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Record name 1H-1,4-Diazepine, hexahydro-
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Record name Perhydro-1,4-diazepine
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Record name HEXAHYDRO-1,4-DIAZEPINE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,100
Citations
Y Sasaki, M Suzuki, H Hidaka - Pharmacology & therapeutics, 2002 - Elsevier
We have developed several kinds of protein kinase inhibitors, which are classified as isoquinolinesulfonamides and characterized as ATP competitive inhibitors of Ser/Thr protein …
Number of citations: 278 www.sciencedirect.com
K Szczepanska, K Kuder… - Current Medicinal …, 2018 - ingentaconnect.com
… Homopiperazine derivatives were the subject of the other Evotec patent application [71]. In this case the central core of the structures was a tetrazole ring (65 – 69, Fig. 11). …
Number of citations: 14 www.ingentaconnect.com
M Imai, T Shiota, K Kataoka, CM Tarby… - Bioorganic & medicinal …, 2004 - Elsevier
N,N′-Disubstituted homopiperazine derivatives have been … A 4-substituted benzyl group on one homopiperazine … group on the other homopiperazine nitrogen increased CCR2b …
Number of citations: 40 www.sciencedirect.com
LM Zhou, XS He, G Li, BR de Costa… - Journal of medicinal …, 1995 - ACS Publications
A series of iV, iV'-substituted piperazine and homopiperazine derivatives have been synthesized with theobjective of producing compounds that interact with polyamine modulatory sites …
Number of citations: 23 pubs.acs.org
N Hackerman, DD Justice, E McCafferty - Corrosion, 1975 - meridian.allenpress.com
… Since homopiperazine has mmmmmmm LL the same … for homopiperazine or by Aramaki and Hackerman'" for cyclic polymethyleneimines. Another possibility is that homopiperazine …
Number of citations: 43 meridian.allenpress.com
J Wang, C Medina, MW Radomski, JF Gilmer - Bioorganic & medicinal …, 2011 - Elsevier
… In this paper we describe the synthesis of 5-piperazine and -homopiperazine substituted … N-Acyl homopiperazine compounds were found to be potent inhibitors of the gelatinases (…
Number of citations: 48 www.sciencedirect.com
A Li, Y Mishra, M Malik, Q Wang, S Li, M Taylor… - Bioorganic & medicinal …, 2013 - Elsevier
A series of N-(2-methoxyphenyl)homopiperazine analogs was prepared and their affinities for dopamine D 2 , D 3 , and D 4 receptors were measured using competitive radioligand …
Number of citations: 19 www.sciencedirect.com
S Srinivasarao, A Nandikolla, A Suresh… - RSC …, 2020 - pubs.rsc.org
Pyrazinamide is an important first-line drug used in shortening TB therapy. In our current work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl…
Number of citations: 8 pubs.rsc.org
M Mantipally, MR Gangireddy, R Gundla… - Bioorganic & medicinal …, 2019 - Elsevier
… The polar nitrogen atoms into the homopiperazine … homopiperazine, we anticipated that the hybrid originating from the incorporation of the imidazopyrimidine into the homopiperazine …
Number of citations: 35 www.sciencedirect.com
J Kikuchi, N Shibayama, S Yamada, T Wada… - PloS one, 2013 - journals.plos.org
… of homopiperazine-derived PIs in chemical structures and effects on the proteasome. Moreover, we have identified the critical chemical structure of homopiperazine-… of homopiperazine-…
Number of citations: 22 journals.plos.org

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